molecular formula C21H17ClN4O3 B2454790 3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide CAS No. 1448057-46-2

3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide

Cat. No. B2454790
CAS RN: 1448057-46-2
M. Wt: 408.84
InChI Key: CJSMASJREXYUGR-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Applications

This compound has demonstrated significant potential in the field of antimycobacterial research. A study showed that derivatives of this compound, specifically 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide, exhibited promising antitubercular activity against Mycobacterium tuberculosis. It was identified as a lead molecule with considerable activity, indicating its potential for further drug development in this area (Nayak et al., 2016).

Anticancer Research

Compounds related to 3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide have been synthesized and evaluated for anticancer activity. In particular, a series of substituted derivatives displayed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest the compound’s relevance in the development of new anticancer agents (Ravinaik et al., 2021).

Enzyme Inhibition Studies

Another area of research involving this compound is in the field of enzyme inhibition. Studies have explored its derivatives for inhibiting specific enzymes, which is crucial for developing treatments for various diseases. For instance, derivatives of this compound have been evaluated for their lipase and α-glucosidase inhibition, indicating its potential application in treating diseases related to these enzymes (Bekircan et al., 2015).

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Derivatives of this compound have shown inhibitory activity against GSK-3beta kinase. This enzyme is involved in numerous cellular processes, and its inhibition is relevant in various therapeutic areas, including neurodegenerative diseases (Koryakova et al., 2008).

Synthesis and Characterization

The compound has been a subject of interest in synthetic chemistry, with studies focusing on its synthesis and characterization. These studies contribute to understanding its structural properties and potential modifications for specific applications, such as drug development (Quan & Kurth, 2004).

Prodrug Development

Research has also been conducted on developing prodrugs using derivatives of this compound, indicating its potential as a precursor in prodrug synthesis. This approach is crucial in enhancing the bioavailability and efficacy of pharmaceutical compounds (Patterson et al., 1992).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-19(20(26-28-12)15-8-4-5-9-16(15)22)21(27)24-17-10-6-3-7-14(17)11-18-23-13(2)25-29-18/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSMASJREXYUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.